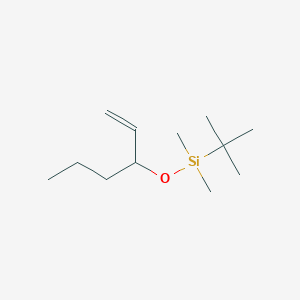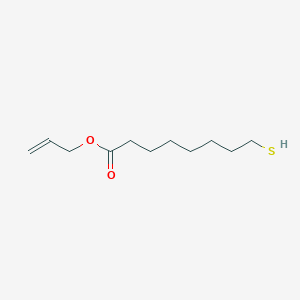
Benzene, 1-fluoro-2-(hexyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-fluoro-2-(hexyloxy)-: is an organic compound with the molecular formula C12H17FO It is a derivative of benzene, where a fluorine atom and a hexyloxy group are substituted at the 1 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction , where aniline is diazotized and then treated with fluoroboric acid to introduce the fluorine atom . The hexyloxy group can be introduced via a Williamson ether synthesis , where a phenol derivative is reacted with a hexyl halide under basic conditions .
Industrial Production Methods: Industrial production of fluorinated benzenes often involves vapor-phase fluorination using hydrogen fluoride (HF) as the fluorinating agent. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-fluoro-2-(hexyloxy)- can undergo electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the hexyloxy group, leading to the formation of corresponding alcohols or aldehydes.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine (Br2) with iron(III) bromide (FeBr3) can be used for bromination.
Oxidation: Reagents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products:
Substitution Products: Depending on the substituents introduced, various polysubstituted benzene derivatives can be formed.
Oxidation Products: Alcohols, aldehydes, or carboxylic acids, depending on the extent of oxidation.
Scientific Research Applications
Chemistry: Benzene, 1-fluoro-2-(hexyloxy)- is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds .
Biology and Medicine: Fluorinated compounds are of interest in medicinal chemistry due to their potential biological activity and stability. Benzene, 1-fluoro-2-(hexyloxy)- can be used in the synthesis of pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-2-(hexyloxy)- involves its interaction with molecular targets through its fluorine and hexyloxy groups. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity . The hexyloxy group can modulate the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Benzene, 1-fluoro-2-methoxy-: Similar structure but with a methoxy group instead of a hexyloxy group.
Benzene, 1-chloro-2-(hexyloxy)-: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: Benzene, 1-fluoro-2-(hexyloxy)- is unique due to the presence of both a fluorine atom and a hexyloxy group, which impart distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, while the hexyloxy group increases its hydrophobicity and potential for interactions with biological membranes .
Properties
CAS No. |
203115-86-0 |
|---|---|
Molecular Formula |
C12H17FO |
Molecular Weight |
196.26 g/mol |
IUPAC Name |
1-fluoro-2-hexoxybenzene |
InChI |
InChI=1S/C12H17FO/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9H,2-4,7,10H2,1H3 |
InChI Key |
XIXOSIMYFBPPFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12578932.png)
![Methanimidamide, N'-[2-(1H-indol-3-yl)ethyl]-N,N-dimethyl-](/img/structure/B12578953.png)
![5-Chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12578958.png)




![2-chloro-4-fluoro-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12578980.png)


![1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12579000.png)

![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-](/img/structure/B12579020.png)

